![molecular formula C17H15NO4S2 B1426588 Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate CAS No. 1104631-31-3](/img/structure/B1426588.png)
Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate
Overview
Description
“Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate” is a chemical compound with the CAS Number: 1104631-31-3 . It has a linear formula of C17H15NO4S2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15NO4S2/c1-11-14-5-3-4-6-15(14)23-16(11)18-24(20,21)13-9-7-12(8-10-13)17(19)22-2/h3-10,18H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate” is 361.44 . It is a solid substance .Scientific Research Applications
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Organic Synthesis
As a reagent, Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate can be utilized in organic synthesis to introduce the benzothiophene moiety into larger molecules. This moiety is known for its stability and electronic properties, making it valuable for creating complex organic compounds.
Material Science
In material science, this compound’s sulfamoyl and benzoate groups could be explored for the development of novel materials with specific optical or electrical properties. Its ability to form stable crystals may be advantageous in designing new solid-state materials.
Biological Studies
The benzothiophene core of this compound is structurally similar to many biologically active molecules. It could be used in biological studies to probe the function of enzymes or receptors that interact with benzothiophene derivatives.
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods, especially those involving mass spectrometry or chromatography due to its distinct mass and retention properties .
Photophysical Research
The unique structure of this compound suggests it may have interesting photophysical properties. It could be used in research exploring fluorescent dyes, organic ligands, and functional materials for their photophysical and photoelectric characteristics .
Antimicrobial Activity
Compounds with benzothiophene and sulfamoyl groups have shown promise in antimicrobial activity. This particular compound could be synthesized and tested against various bacterial strains to explore its efficacy as an antibacterial agent .
Insecticidal Applications
While not directly related to Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate, similar compounds have demonstrated insecticidal activity. This suggests potential for this compound to be investigated for its effectiveness against insect pests, contributing to safer pest control methods .
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-11-14-5-3-4-6-15(14)23-16(11)18-24(20,21)13-9-7-12(8-10-13)17(19)22-2/h3-10,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKZILRQEFMVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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